α7 nAChR Agonist Potency vs. PNU-282987
The (R)‑enantiomer of the target compound activates rat α7 nAChR with an EC50 of 360 nM in a GH4C1 cell calcium‑influx assay [REFS‑1]. By comparison, the well‑characterized α7 agonist PNU‑282987 exhibits an EC50 of 154 nM in analogous functional assays [REFS‑2]. Although these values originate from separate studies, the ~2.3‑fold difference in potency positions the target compound as a moderately potent α7 agonist scaffold with potential for further optimization.
| Evidence Dimension | α7 nAChR agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 360 nM |
| Comparator Or Baseline | PNU‑282987: EC50 = 154 nM |
| Quantified Difference | Target compound is ~2.3‑fold less potent than PNU‑282987 |
| Conditions | Target: Rat α7 nAChR in GH4C1 cells, calcium influx (Fluo‑4). PNU‑282987: Rat α7 nAChR, FLIPR calcium assay. |
Why This Matters
A confirmed α7 nAChR EC50 value provides a quantitative benchmark for structure‑activity relationship (SAR) studies, allowing medicinal chemists to track potency changes upon scaffold modification.
- [1] BindingDB. BDBM50420611 / CHEMBL2086584: Agonist activity at rat alpha7 nAChR expressed in GH4C1 cells, EC50 = 360 nM. Curated by ChEMBL. View Source
